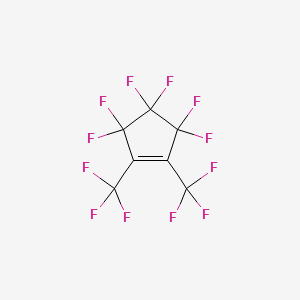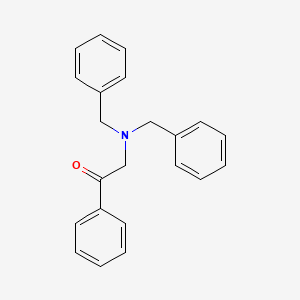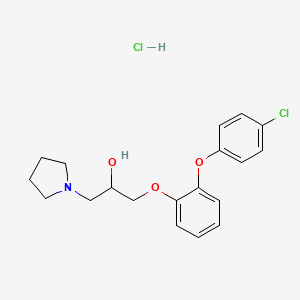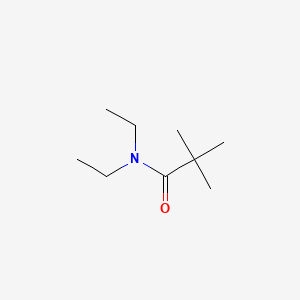
3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene is a highly fluorinated organic compound. It is characterized by its unique structure, which includes six fluorine atoms and two trifluoromethyl groups attached to a cyclopentene ring. This compound is known for its high thermal stability, chemical resistance, and unique electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene typically involves the reaction of hexafluorocyclopentadiene with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology: The compound’s fluorinated structure makes it useful in the development of fluorinated pharmaceuticals and imaging agents.
Medicine: It is explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: The compound is used in the production of high-performance polymers, coatings, and lubricants that require exceptional chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound’s high electronegativity and steric hindrance also play a role in its unique chemical behavior.
Comparison with Similar Compounds
Compared to other fluorinated cyclopentenes, 3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene stands out due to its higher degree of fluorination and the presence of two trifluoromethyl groups. Similar compounds include:
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Known for its use in organic electronics.
1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Used in the development of photochromic materials.
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol: Explored for its potential in high-energy materials.
These compounds share similar structural elements but differ in their specific applications and properties, highlighting the unique characteristics of this compound.
Properties
CAS No. |
34649-46-2 |
|---|---|
Molecular Formula |
C7F12 |
Molecular Weight |
312.06 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexafluoro-1,2-bis(trifluoromethyl)cyclopentene |
InChI |
InChI=1S/C7F12/c8-3(9)1(5(12,13)14)2(6(15,16)17)4(10,11)7(3,18)19 |
InChI Key |
DAGMJGQWYJLOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)



![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)



![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)
![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)



